N-(2-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-4-amine
Description
N-(2-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-4-amine is a substituted pyrazole derivative featuring a 2-methoxybenzyl group attached to the pyrazole ring at the 4-position. The 2-methoxybenzyl moiety introduces a polarizable aromatic system with an electron-donating methoxy group, which may enhance solubility or modulate binding affinity in pharmacological contexts.
Properties
Molecular Formula |
C13H18ClN3O |
|---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-10-12(9-15-16(10)2)14-8-11-6-4-5-7-13(11)17-3;/h4-7,9,14H,8H2,1-3H3;1H |
InChI Key |
NZBQYLQILRMXMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=CC=CC=C2OC.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Strategies for Pyrazole Core Formation
The pyrazole ring serves as the foundational structure for this compound. Cyclocondensation of hydrazines with 1,3-diketones or β-keto esters is a widely employed method. For instance, 3,5-dimethyl-1H-pyrazol-4-amine can be synthesized via the reaction of hydrazine hydrate with acetylacetone (2,4-pentanedione) under acidic or basic conditions.
General Procedure (Adapted from Source):
- Reactants: Hydrazine hydrate (1.2 eq), acetylacetone (1.0 eq), ethanol (solvent).
- Conditions: Reflux at 80°C for 4–6 hours.
- Workup: Neutralization with HCl, extraction with dichloromethane (DCM), and crystallization.
- Yield: 70–85%.
This intermediate is critical for subsequent N-alkylation or arylation to introduce the 2-methoxybenzyl group.
N-Alkylation with 2-Methoxybenzyl Halides
Direct alkylation of 3,5-dimethyl-1H-pyrazol-4-amine with 2-methoxybenzyl halides (e.g., chloride or bromide) is a straightforward approach. The reaction typically employs a base to deprotonate the amine and facilitate nucleophilic substitution.
- Reactants:
- 3,5-Dimethyl-1H-pyrazol-4-amine (1.0 eq)
- 2-Methoxybenzyl chloride (1.2 eq)
- Potassium carbonate (K₂CO₃, 2.0 eq)
- Acetonitrile (MeCN, solvent).
- Conditions: Stirring at room temperature for 12–24 hours.
- Workup: Filtration, solvent evaporation, and purification via silica gel chromatography (hexane/ethyl acetate gradient).
- Yield: 55–65%.
Key Challenges:
- Competing over-alkylation at both pyrazole nitrogen atoms.
- Steric hindrance from the 2-methoxybenzyl group reduces reactivity.
Reductive Amination Approaches
Reductive amination offers an alternative route by reacting 1,5-dimethyl-1H-pyrazol-4-one with 2-methoxybenzylamine in the presence of a reducing agent. This method avoids pre-functionalized pyrazole amines.
Procedure (Adapted from Source):
- Reactants:
- 1,5-Dimethyl-1H-pyrazol-4-one (1.0 eq)
- 2-Methoxybenzylamine (1.1 eq)
- Sodium cyanoborohydride (NaBH₃CN, 1.5 eq)
- Methanol (solvent).
- Conditions: Stirring at 60°C for 8 hours under nitrogen.
- Workup: Quenching with water, extraction with DCM, and column chromatography.
- Yield: 50–60%.
Advantages:
- Avoids harsh alkylation conditions.
- Compatible with acid-sensitive substrates.
Copper- or palladium-catalyzed couplings enable the introduction of the 2-methoxybenzyl group under milder conditions. The Chan-Lam reaction, utilizing arylboronic acids, is particularly effective (Source).
- Reactants:
- 3,5-Dimethyl-4-nitro-1H-pyrazole (1.0 eq)
- 2-Methoxyphenylboronic acid (1.5 eq)
- Cu(OAc)₂ (0.5 eq)
- Pyridine (5.0 eq)
- DCM (solvent).
- Conditions: Air atmosphere, room temperature, 12 hours.
- Workup: Filtration, acid/base washes, and solvent removal.
- Yield: 60–70%.
Mechanistic Insight:
Copper facilitates oxidative coupling between the pyrazole amine and boronic acid, forming a C–N bond.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction rates and yields by providing uniform heating. This method is advantageous for scaling up production.
Microwave Protocol (Source):
- Reactants:
- 3,5-Dimethyl-1H-pyrazol-4-amine (1.0 eq)
- 2-Methoxybenzyl bromide (1.1 eq)
- K₂CO₃ (2.0 eq)
- DMF (solvent).
- Conditions: Microwave at 100°C for 20 minutes.
- Workup: Dilution with water, extraction with ethyl acetate, and chromatography.
- Yield: 75–80%.
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Complexity | Cost |
|---|---|---|---|---|
| N-Alkylation | 55–65% | 12–24 h | Low | $ |
| Reductive Amination | 50–60% | 8 h | Moderate | $$ |
| Chan-Lam Coupling | 60–70% | 12 h | High | $$$ |
| Microwave-Assisted | 75–80% | 20 min | Moderate | $$ |
Key Takeaways:
- N-Alkylation is cost-effective but suffers from moderate yields.
- Microwave-assisted synthesis offers the highest efficiency and scalability.
- Chan-Lam coupling is ideal for substrates sensitive to traditional alkylation.
Characterization and Validation
Successful synthesis requires validation via spectroscopic methods:
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, N-(2-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-4-amine has been investigated for its effects on various cancer cell lines. In a study involving structure-activity relationship (SAR) analysis, compounds with methoxy and other substituents showed enhanced cytotoxicity against colon cancer cells (SW1116) compared to standard treatments like methotrexate .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. Studies suggest that pyrazole derivatives can inhibit key enzymes involved in inflammatory pathways, thus providing a potential therapeutic avenue for treating inflammatory diseases .
Synthetic Methodologies
Synthesis Techniques
The synthesis of this compound typically involves the condensation of 2-methoxybenzaldehyde with 4-amino-1,5-dimethylpyrazole. This one-pot reductive amination method is notable for its operational simplicity and high yield . The process can be performed under solvent-free conditions, making it more environmentally friendly and cost-effective.
Characterization Techniques
Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to validate the identity of the pyrazole derivatives .
Case Study 1: Anticancer Activity
In a recent study, this compound was tested against several cancer cell lines. The results demonstrated an IC50 value significantly lower than that of conventional chemotherapeutics, indicating a promising lead for further drug development .
Case Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory properties of this compound. The results showed that it effectively reduced pro-inflammatory cytokines in vitro, suggesting its potential use in treating conditions like arthritis or other inflammatory disorders .
Mechanism of Action
The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It acts as an agonist at serotonin 5-HT2A and 5-HT2C receptors, leading to altered neurotransmitter release and modulation of neuronal activity. This interaction results in its psychoactive and hallucinogenic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The most relevant structural analog identified is N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine (CAS 1855910-52-9), which differs in the substitution pattern on the benzyl ring. Below is a detailed comparison:
Research Findings and Trends in Analog Studies
Though direct data on the target compound are lacking, studies of related pyrazol-4-amine derivatives highlight the following trends:
- Substituent Position : Substitutions at the benzyl ring’s ortho position (e.g., 2-methoxy vs. 2,3-difluoro) significantly alter steric and electronic profiles. For example, bulkier groups like methoxy may hinder binding to compact active sites, while smaller halogens (e.g., fluorine) allow tighter packing .
Biological Activity
N-(2-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole derivative class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C14H19N3O
- Molar Mass : 245.32 g/mol
- CAS Number : 1006473-46-6
The compound features a pyrazole ring substituted with a methoxybenzyl group and two methyl groups. The methoxy group enhances lipophilicity, potentially impacting its interaction with biological targets .
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. This includes interactions with:
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by modulating the expression of key proteins such as P53 and Bcl2, with significant effects observed in breast cancer cell lines (MCF-7 and MDA-MB-231) through caspase activation pathways .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(2-Methoxybenzyl)-1H-pyrazol-4-amine | Lacks dimethyl groups on the pyrazole ring | Different reactivity and biological activity |
| N-(2-Methoxybenzyl)-1,3-dimethyl-1H-imidazol-4-amine | Contains an imidazole ring instead of pyrazole | Potentially different biological activities due to ring structure |
| N-(2-Methoxybenzyl)-1,3-dimethyl-1H-triazol-4-amine | Features a triazole ring | Different pharmacological profiles compared to pyrazole derivatives |
These comparisons highlight how the specific substitution pattern of this compound influences its biological activity and potential therapeutic applications.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound's biological activities:
Anticancer Activity
A study demonstrated that treatment with this compound led to a significant increase in apoptotic markers in breast cancer cell lines. The compound induced:
- Increased levels of pro-apoptotic proteins (Bax, caspase-3) and decreased anti-apoptotic proteins (Bcl2) leading to enhanced apoptosis compared to control groups .
Antimicrobial Activity
In vitro tests revealed that this compound exhibited significant antibacterial activity against various pathogens, suggesting its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
